2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid
Description
Properties
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHHDGKPYSLUQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Oxidation of Corresponding Phenylacetates
One common approach involves the oxidation of ethyl or methyl esters of 5-fluoro-2-methoxyphenylacetic acid to the corresponding ketoacid. This can be achieved by:
- Starting from 5-fluoro-2-methoxyphenylacetic acid esters , prepared via nucleophilic substitution or esterification of the corresponding phenylacetic acid derivatives.
- Oxidizing the α-position adjacent to the aromatic ring using oxidants such as selenium dioxide or chromium-based reagents to introduce the keto group.
This method often requires careful control of reaction temperature and time to avoid over-oxidation or decomposition.
Halogen-Metal Exchange Followed by Carboxylation
Another route involves:
- Halogen-metal exchange on 5-fluoro-2-methoxy-substituted aryl halides (e.g., bromides or iodides) using organolithium or Grignard reagents.
- Subsequent reaction with electrophilic carbonyl sources such as ethyl glyoxylate or oxalyl chloride to install the ketoacetic acid moiety.
- Hydrolysis of the ester intermediate to yield the free acid.
This approach offers regioselectivity and is compatible with sensitive functional groups like methoxy and fluoro substituents.
Photochemical Decarboxylative Coupling
Recent advances include visible-light-driven decarboxylative coupling methods:
- Using α-keto acids and aryl precursors under visible light irradiation in acetonitrile solvent.
- This method avoids harsh reagents and uses mild conditions, often employing LED light sources at 380–385 nm.
- The reaction proceeds via a self-catalyzed energy transfer, providing moderate to good yields of the desired ketoacid.
Detailed Experimental Procedure Example
Based on the Royal Society of Chemistry supporting information, a typical preparation involves:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Preparation of N-(5-Fluoro-2-formylphenyl)-2-oxo-2-phenylacetamide (Intermediate) | React 5-fluoro-2-methoxybenzaldehyde with phenylacetamide derivatives under inert atmosphere with CuBr2 and PPh3 catalyst in DCE at 110 °C for 12 h | Yellow solid intermediate, 71% yield |
| 2. Oxidative Conversion | Treat intermediate with CoCl2 and tert-butyl hydroperoxide (TBHP) in MeCN at reflux | Conversion to ketoacid derivative, 60% yield |
| 3. Purification | Flash column chromatography on silica gel with petroleum ether/ethyl acetate mixtures | Pure 2-(5-fluoro-2-methoxyphenyl)-2-oxoacetic acid |
Comparative Yield and Solvent Effects
A solvent screening for photochemical synthesis showed the following yields for similar α-keto acids:
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | Acetonitrile | 43-62 |
| 2 | 1,4-Dioxane | 14 |
| 3 | Dichloroethane | 26 |
| 4 | DMSO | No reaction |
Increasing equivalents of α-keto acid improved yields up to 62% in acetonitrile under LED irradiation (380–385 nm).
Notes on Reaction Conditions and Purification
- Dry solvents are essential to prevent hydrolysis or side reactions; molecular sieves are commonly used for drying.
- Inert atmosphere (argon or nitrogen) is maintained during sensitive steps to avoid oxidation or moisture interference.
- Column chromatography with silica gel and petroleum ether/ethyl acetate mixtures is the preferred purification method to isolate the pure ketoacid.
- Temperature control during oxidation and photochemical steps is critical to maximize yield and minimize by-products.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Oxidation of Phenylacetates | Selenium dioxide, Cr-based oxidants | Moderate | Straightforward, well-known | Harsh reagents, over-oxidation |
| Halogen-Metal Exchange & Carboxylation | Organolithium/Grignard, oxalyl chloride | Good | Regioselective, functional group tolerant | Requires sensitive handling |
| Photochemical Decarboxylative Coupling | LED light (380-385 nm), MeCN solvent | Moderate | Mild conditions, no photosensitizers | Requires specialized light source |
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.
Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. The oxoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares structural features and substituent effects of 2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid with related 2-oxoacetic acid derivatives:
Key Observations:
- Substituent Position: The para-substituted derivatives (e.g., 2c, 2f) exhibit simpler electronic profiles compared to the target compound’s ortho-methoxy and meta-fluoro substitution, which may enhance steric hindrance and alter acidity .
- Electron Effects: The trifluoromethyl group in 2-(5-Methoxy-2-(trifluoromethyl)phenyl)-2-oxoacetic acid significantly lowers pKa due to its strong electron-withdrawing nature, whereas the methoxy group in the target compound may counteract this effect .
Physicochemical Properties
- Acidity: The oxoacetic acid group confers acidity (pKa ~1–3), modulated by substituents. For example, electron-withdrawing groups (e.g., F, CF₃) lower pKa, while electron-donating groups (e.g., OCH₃) raise it. The target compound’s mixed substituents may result in intermediate acidity .
- Solubility: Methoxy groups generally enhance water solubility, whereas fluorine and aromatic systems reduce it. The target compound is expected to have moderate solubility in polar aprotic solvents .
- Stability: UV-Vis studies of isatin analogs show that substituents influence anion stability. The target compound’s methoxy group may stabilize the conjugate base via resonance, while fluorine enhances electrophilicity .
Biological Activity
2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure features a fluorinated methoxyphenyl group attached to an oxoacetic acid moiety. This unique configuration is believed to contribute to its biological properties.
The biological activity of 2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom in the phenyl group can enhance lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
Antimicrobial Activity
Recent studies have indicated that 2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid | E. coli | 18 | 32 |
| S. aureus | 20 | 16 | |
| P. aeruginosa | 15 | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
In a study involving HeLa cells, treatment with varying concentrations of 2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. This indicates significant potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl ring and the oxoacetic acid moiety can significantly influence the biological activity of the compound. For instance, the introduction of different substituents on the phenyl ring alters its binding affinity and selectivity towards various biological targets.
Table 2: SAR Insights
| Substituent | Biological Activity |
|---|---|
| Fluorine | Increased lipophilicity |
| Methoxy | Enhanced receptor binding |
| Methyl | Reduced antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(5-Fluoro-2-methoxyphenyl)-2-oxoacetic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves the condensation of 5-fluoro-2-methoxyacetophenone with oxalyl chloride under anhydrous conditions, followed by controlled hydrolysis to yield the oxoacetic acid moiety. Reaction parameters such as temperature (0–5°C for oxalyl chloride addition) and solvent choice (e.g., dichloromethane or THF) critically influence yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
- NMR : H and C NMR to confirm substituent positions (e.g., fluorine at C5, methoxy at C2).
- FT-IR : Characteristic peaks for α-keto carbonyl (~1700 cm) and aromatic C-F bonds (~1220 cm) .
Q. What safety precautions are essential during handling?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential respiratory irritation. Store in airtight containers at 2–8°C, away from light, to prevent degradation. Refer to SDS guidelines for spill management (e.g., neutralization with sodium bicarbonate) .
Advanced Research Questions
Q. What computational tools are effective for predicting synthetic pathways and tautomeric stability?
- Methodological Answer : Retrosynthesis planning using AI-driven platforms (e.g., Reaxys or Pistachio) can propose routes based on analogous compounds like 2-(3-fluorophenyl)-2-oxoacetic acid derivatives. Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) model tautomeric equilibria, revealing the keto form’s dominance due to intramolecular hydrogen bonding (N-H···O=C) .
Q. How can LC-MS/MS be optimized for trace-level detection in biological matrices?
- Methodological Answer : Employ electrospray ionization (ESI-) in MRM mode, monitoring the transition m/z 213 → 169 (deprotonated parent ion → fragment). Use a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Validate method parameters (LOQ < 1 ng/mL, RSD < 15%) per ICH guidelines .
Q. What strategies mitigate competing side reactions during fluorinated aromatic ring functionalization?
- Methodological Answer : Introduce fluorine early in the synthesis (e.g., via electrophilic fluorination of methoxyacetophenone) to avoid displacement. Use protecting groups (e.g., tert-butyldimethylsilyl for -OH) if additional substituents are required. Monitor reaction progress via TLC to terminate before byproduct formation .
Q. How do substituent effects (e.g., methoxy vs. ethoxy) influence reactivity in cross-coupling reactions?
- Methodological Answer : Methoxy groups enhance electron density at the ortho/para positions, facilitating electrophilic substitution. Compare Hammett σ values (σ for -OCH = 0.12 vs. -OCH = 0.15) to predict regioselectivity in Pd-catalyzed couplings. Experimental validation via kinetic studies (e.g., varying aryl halide substrates) is advised .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
